Anticancer agent 208

Beschreibung

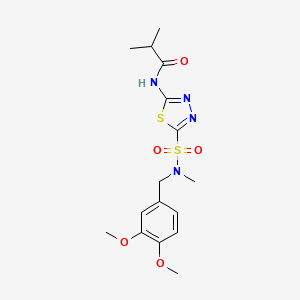

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a sulfamoyl group substituted with a 3,4-dimethoxyphenylmethyl moiety and a methylpropanamide side chain. The 1,3,4-thiadiazole scaffold is widely studied for its antimicrobial, anticancer, and enzyme-inhibitory properties due to its electron-deficient nature and ability to engage in hydrogen bonding .

Eigenschaften

Molekularformel |

C16H22N4O5S2 |

|---|---|

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

N-[5-[(3,4-dimethoxyphenyl)methyl-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C16H22N4O5S2/c1-10(2)14(21)17-15-18-19-16(26-15)27(22,23)20(3)9-11-6-7-12(24-4)13(8-11)25-5/h6-8,10H,9H2,1-5H3,(H,17,18,21) |

InChI-Schlüssel |

OUGPNRDVJQTZPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)CC2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamid erfolgt in der Regel in mehreren Schritten. Eine übliche Methode beginnt mit der Herstellung des 1,3,4-Thiadiazolrings, der durch Cyclisierung von Thiosemicarbazid mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen synthetisiert werden kann. Die Dimethoxyphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das entsprechende Dimethoxybenzylhalogenid mit dem Thiadiazol-Zwischenprodukt reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die Großproduktion optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren zur Verbesserung der Reaktionsausbeute und -effizienz. Darüber hinaus werden die Reinigungsschritte häufig mithilfe von Techniken wie Kristallisation und Chromatographie optimiert, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, die die Sulfamoylgruppe zu einem Thiol reduzieren können.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Dimethoxyphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Thiole oder Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound has been noted for its potential biological activities, which include:

- Antimicrobial Activity : The thiadiazole ring structure is known to enhance antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects due to its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the dimethoxyphenyl moiety is believed to enhance its interaction with biological targets .

- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide can be achieved through various synthetic routes involving commercially available reagents. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide | Thiadiazole ring + Dimethoxyphenyl moiety | Antimicrobial, Anticancer |

| Sulfamethoxazole | Sulfamoyl group | Antibacterial |

| 3-(4-Methoxyphenyl)-1H-thiadiazole | Thiadiazole ring | Antimicrobial |

Case Studies and Experimental Findings

Several studies have explored the biological activities of thiadiazole derivatives similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide:

Wirkmechanismus

The mechanism of action of Anticancer agent 208 involves targeting specific molecular pathways that are crucial for cancer cell survival. It primarily targets the DNA synthesis and repair pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The compound also affects the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are essential for the apoptotic process .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the thiadiazole ring or adjacent functional groups:

Key Observations:

- Sulfamoyl vs. Sulfanyl/Sulfonyl : The sulfamoyl group (SO₂NH) in the target compound may confer stronger hydrogen-bonding capacity relative to sulfanyl (S–) or sulfonyl (SO₂) groups in analogues , impacting target selectivity.

- Trifluoromethyl Effects : The trifluoromethyl-substituted thiadiazole in exhibits herbicidal activity, suggesting electron-withdrawing groups expand agricultural applications but reduce antimicrobial relevance.

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s dimethoxy groups may reduce aqueous solubility compared to the fluorophenyl derivative , which benefits from polar fluorine atoms.

- Stability : Sulfamoyl derivatives generally exhibit higher hydrolytic stability than sulfanyl-linked compounds , as seen in accelerated degradation studies under acidic conditions.

- Target Engagement: Computational docking studies suggest the methylpropanamide side chain in the target compound occupies hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), whereas the thienopyrimidinone derivative targets kinase ATP-binding sites.

Biologische Aktivität

N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.71 | |

| Compound B | HepG2 (Liver) | 8.9 | |

| Compound C | PC3 (Prostate) | 10.0 |

These findings suggest that the compound may be an effective candidate for further development as an anticancer agent.

Enzyme Inhibition

Thiadiazole derivatives have been studied for their ability to inhibit various enzymes. Notably, some compounds have shown significant inhibition of monoamine oxidase (MAO), which is relevant in the treatment of depression and neurodegenerative disorders.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | 0.060 ± 0.002 | 0.241 ± 0.011 | |

| Compound E | 0.100 ± 0.005 | 0.300 ± 0.015 |

The data indicates that modifications in the thiadiazole structure can lead to enhanced enzyme inhibitory activity.

The mechanism underlying the anticancer and enzyme inhibitory activities of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide likely involves interactions with cellular pathways that regulate cell proliferation and apoptosis. Studies indicate that compounds with similar structures induce apoptosis in cancer cells through various pathways, including DNA damage and reactive oxygen species generation.

Case Studies

- Anticancer Efficacy : In a study involving human liver carcinoma cells, compounds structurally related to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies .

- Enzyme Inhibition : Another study focused on the inhibition of MAO-A by thiadiazole derivatives demonstrated that specific structural modifications could significantly enhance inhibitory potency . This suggests that further optimization of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide could yield even more effective inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide?

- The compound can be synthesized via sulfamoylation of the thiadiazole core. A common approach involves reacting 5-amino-1,3,4-thiadiazole derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., 80–100°C for 30–60 minutes) has been shown to improve yields and reduce reaction times for similar thiadiazole sulfonamides . For the 3,4-dimethoxyphenylmethyl group, Friedel-Crafts alkylation or nucleophilic substitution may be employed post-sulfonamide formation .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing thiadiazole C-2 vs. C-5 positions) .

- Infrared Spectroscopy (IR): Identifies functional groups like sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and stereoelectronic effects, particularly for thiadiazole rings, which often exhibit planar geometry .

- Elemental Analysis: Validates purity by matching experimental vs. calculated C/H/N/S percentages .

Q. What preliminary biological screening assays are recommended for this compound?

- Anticancer Activity: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .

- Antimicrobial Testing: Employ broth microdilution methods (CLSI guidelines) to assess activity against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation: Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the 2-methylpropanamide moiety to assess steric/electronic effects .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (thiadiazole) interactions .

- Metabolic Stability: Evaluate microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition to prioritize derivatives with improved pharmacokinetics .

Q. What mechanistic approaches can elucidate the compound’s mode of action in cancer cells?

- Apoptosis Assays: Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .

- Molecular Docking: Model interactions with validated targets (e.g., tubulin or topoisomerase II) using AutoDock Vina or similar software .

- Transcriptomic Profiling: Conduct RNA-seq to identify differentially expressed genes/pathways post-treatment (e.g., p53 or MAPK signaling) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Orthogonal Assays: Validate initial findings with complementary methods (e.g., ATP-based viability assays alongside MTT) to rule out false positives .

- Structural Verification: Reconfirm compound identity via LC-MS and NMR if discrepancies arise between batches .

- Standardized Protocols: Adopt consistent cell lines, culture conditions, and dosing regimens (e.g., 48–72 hr exposure) to minimize variability .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiadiazole Sulfonamides

| Parameter | Conditions | References |

|---|---|---|

| Sulfonylation Base | Triethylamine (1.5 eq), RT → 80°C | |

| Microwave Irradiation | 100°C, 30 min, 300 W | |

| Purification | Recrystallization (EtOH/H₂O) |

Table 2. Common Bioactivity Assays and Metrics

| Assay Type | Metric | Target Range | References |

|---|---|---|---|

| MTT Cytotoxicity | IC₅₀ (μM) | 1–50 μM | |

| Antimicrobial | MIC (μg/mL) | 2–64 μg/mL | |

| Enzyme Inhibition | % Inhibition (10 μM) | >70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.